
Theoretical Examination of Nitrosyl Iodide
Isomers: A Computational Chemistry

Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nitrosyl iodide

Cat. No.: B14621043 Get Quote

Abstract
Nitrosyl iodide (INO) and its corresponding isomers represent a fascinating case study in

computational chemistry, with significant implications for understanding atmospheric and

inorganic reaction mechanisms. This technical guide provides an in-depth analysis of the

theoretical existence and stability of various [INO] isomers, drawing upon high-level ab initio

electronic structure calculations. Through a comprehensive review of existing literature, this

document summarizes the geometric parameters, relative stabilities, and vibrational

frequencies of key isomers. Detailed computational methodologies are presented to ensure

reproducibility and to provide a framework for future research. Furthermore, logical

relationships and potential isomerization pathways are visualized using graph diagrams,

offering a clear conceptual map of the nitrosyl iodide potential energy surface. This guide is

intended for researchers, scientists, and professionals in drug development and related fields

who require a thorough understanding of the structural and energetic landscape of small,

reactive nitrogen-iodine-oxygen species.

Introduction
The study of small, reactive molecules containing nitrogen and halogen oxides is of

fundamental importance in atmospheric chemistry and has implications for various industrial

processes. Among these, the nitrosyl halides (XNO, where X is a halogen) have been the

subject of numerous experimental and theoretical investigations. While the lighter nitrosyl
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halides (FNO, ClNO, BrNO) are well-characterized, nitrosyl iodide (INO) and its potential

isomers have remained more elusive, primarily due to their inherent instability.

Recent advances in computational chemistry have provided powerful tools to explore the

potential energy surfaces of such reactive species, allowing for the prediction of their

structures, stabilities, and spectroscopic properties. This guide focuses on the theoretical

investigation of nitrosyl iodide isomers, providing a detailed summary of the key findings from

ab initio studies. We will primarily focus on the work of Papayannis and Kosmas, who have

conducted extensive computational studies on halogen nitrites and their isomers.[1][2][3]

Theoretically Characterized Isomers of [INO]
Computational studies have identified several stable minima on the [INO] potential energy

surface. The most significant of these are nitrosyl iodide (INO), iodo-nitrene (ION), and the

nitryl halide isomer, iodonitrite (IONO), which exists in cis and trans conformations.

Nitrosyl Iodide (INO)
Nitrosyl iodide is the conventional and most stable isomer. It possesses a bent structure with

the iodine atom bonded to the nitrogen atom.

Iodo-nitrene (ION)
Iodo-nitrene represents a linkage isomer of INO where the iodine atom is bonded to the oxygen

atom. Theoretical calculations are essential to predict its properties as it is highly reactive.

Iodonitrite (IONO)
Iodonitrite exists as two conformers, cis-IONO and trans-IONO, with the cis form being the

more stable of the two. These isomers feature an I-O-N-O atomic arrangement.

Computational Methodologies
The theoretical data presented in this guide are primarily derived from high-level ab initio

calculations. Understanding the computational protocols is crucial for interpreting the results

and for designing future studies.

Ab Initio Calculations
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The primary computational work cited in this guide, by Papayannis and Kosmas, employed

Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP

functional.[1][2][3]

Basis Sets: For the iodine atom, the relativistic effective core potential (RECP) of Stevens et

al. (CEP-121G) was used, augmented with two f-polarization functions and one g-

polarization function. For nitrogen and oxygen atoms, the 6-311+G(3df) basis set was

employed.

Geometry Optimization: Full geometry optimizations were performed to locate the stationary

points on the potential energy surface corresponding to the different isomers.

Vibrational Frequencies: Harmonic vibrational frequency calculations were carried out at the

optimized geometries to confirm that they represent true minima (no imaginary frequencies)

and to provide theoretical infrared spectra for potential experimental identification.

Energy Calculations: Single-point energy calculations were performed at higher levels of

theory, such as Coupled Cluster with single and double and perturbative triple excitations

(CCSD(T)), to obtain more accurate relative energies between the isomers.

Quantitative Data Summary
The following tables summarize the key quantitative data obtained from theoretical studies of

nitrosyl iodide isomers.

Table 1: Calculated Geometries of [INO] Isomers
Isomer Method

I-N/I-O Bond
Length (Å)

N-O Bond
Length (Å)

I-N-O/I-O-N
Angle (°)

INO MP2 2.155 1.166 114.8

ION MP2 1.996 1.258 109.9

cis-IONO MP2 2.035
1.185 (N-O),

1.423 (O-N)
111.9 (I-O-N)

trans-IONO MP2 1.996
1.189 (N-O),

1.401 (O-N)
107.1 (I-O-N)
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Data sourced from Papayannis and Kosmas (2006).[3]

Table 2: Calculated Relative Energies of [INO] Isomers
Isomer Method Relative Energy (kcal/mol)

INO CCSD(T) 0.0

ION CCSD(T) 25.8

cis-IONO CCSD(T) 15.2

trans-IONO CCSD(T) 17.5

Data sourced from Papayannis and Kosmas (2006) and adjusted relative to the most stable

isomer, INO.

Table 3: Calculated Harmonic Vibrational Frequencies of
[INO] Isomers

Isomer Method ν1 (cm⁻¹) ν2 (cm⁻¹) ν3 (cm⁻¹)

INO MP2
1795 (N-O

stretch)
485 (I-N-O bend) 255 (I-N stretch)

ION MP2
1250 (N-O

stretch)
520 (I-O-N bend) 310 (I-O stretch)

cis-IONO MP2
1680 (N=O

stretch)
950 (O-N stretch) 620 (I-O-N bend)

trans-IONO MP2
1670 (N=O

stretch)
980 (O-N stretch) 650 (I-O-N bend)

Data sourced from Papayannis and Kosmas (2006).[3]

Visualization of Isomeric Relationships
The following diagrams illustrate the logical relationships between the theoretically

characterized isomers of nitrosyl iodide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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